molecular formula C14H11FN2O4S B2902149 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline CAS No. 321433-82-3

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline

Cat. No.: B2902149
CAS No.: 321433-82-3
M. Wt: 322.31
InChI Key: NEGGZFXBNVIMCV-GXDHUFHOSA-N
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Description

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzenesulfonyl group, a nitroethenyl moiety, and a fluoroaniline group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline typically involves the following steps:

    Sulfonylation: The addition of a benzenesulfonyl group to the nitroaromatic compound.

    Fluorination: The substitution of a hydrogen atom with a fluorine atom on the aromatic ring.

    Ethenylation: The formation of the nitroethenyl moiety through a condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, especially at the positions ortho and para to the fluoro group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents, sulfonating agents, or nitrating agents under controlled conditions.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzenesulfonyl group can interact with nucleophiles. The fluoro group enhances the compound’s stability and reactivity.

Comparison with Similar Compounds

  • N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline
  • N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline
  • N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methylaniline

Uniqueness: N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline is unique due to the presence of the fluoro group, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and methyl analogs .

Properties

IUPAC Name

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4S/c15-11-6-8-12(9-7-11)16-10-14(17(18)19)22(20,21)13-4-2-1-3-5-13/h1-10,16H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGGZFXBNVIMCV-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)F)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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